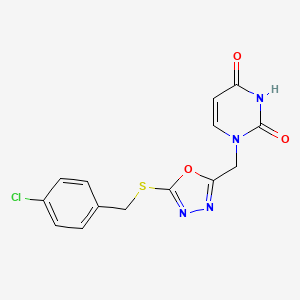

1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3S/c15-10-3-1-9(2-4-10)8-23-14-18-17-12(22-14)7-19-6-5-11(20)16-13(19)21/h1-6H,7-8H2,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCPNBMIPKKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of 1,3,4-oxadiazole derivatives through reactions involving thio compounds and pyrimidine diones. The synthetic route often includes multiple steps that allow for the introduction of various functional groups that enhance biological activity.

Antidepressant Activity

Research has demonstrated that derivatives containing the 1,3,4-oxadiazole structure exhibit significant antidepressant properties. For instance, a study evaluated a related compound using the Forced Swimming Test (FST) model, where it showed a percentage decrease in immobility duration comparable to fluoxetine, a standard antidepressant. The selected compound demonstrated a binding affinity to the 5-HT 1A receptor with a Ki value of 1.52 nM , indicating its potential as an antidepressant agent .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been explored through in vitro studies. These studies assessed minimum inhibitory concentrations (MIC) against various pathogens. Certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

Cytotoxic Activity

In vitro cytotoxicity evaluations have shown that some derivatives possess significant cytotoxic effects against cancer cell lines. For example, studies indicated that modifications to the oxadiazole moiety could enhance cytotoxicity against specific cancer types .

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with specific receptors and enzymes:

- Serotonin Receptors : The antidepressant effects are linked to the modulation of serotonin levels through interaction with the 5-HT 1A receptor , which is crucial for mood regulation .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

| Study | Compound Evaluated | Biological Activity | Key Findings |

|---|---|---|---|

| Wang et al. (2020) | N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | Antidepressant | DID = 58.93; Ki = 1.52 nM |

| In Vitro Study | Various oxadiazole derivatives | Antimicrobial | MIC = 0.22 - 0.25 μg/mL against pathogens |

| Cytotoxic Evaluation | Oxadiazole derivatives | Cytotoxicity | Significant effects on cancer cell lines |

Scientific Research Applications

Antidepressant Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant activity. A notable research effort synthesized a series of oxadiazole derivatives and evaluated their effects using the forced swimming test (FST) model. Among these, the compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (referred to as compound 10g ) showed promising results:

- Activity : Compound 10g exhibited a decrease in immobility duration by 58.93%, comparable to fluoxetine.

- Mechanism : It demonstrated a strong binding affinity to the 5-HT 1A receptor with an inhibition constant () of 1.52 nM.

This indicates that the incorporation of the oxadiazole moiety into antidepressant drug design could enhance efficacy by targeting serotonin receptors effectively .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. In a comprehensive study, various S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate compounds were synthesized and tested for their antibacterial and antifungal activities:

| Compound | Antimicrobial Activity |

|---|---|

| 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Effective against Gram-positive bacteria |

| S-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl) O-butyl carbonothioate | Exhibited antifungal activity against Candida species |

The results indicated that certain derivatives possess substantial antimicrobial effects, suggesting their potential use in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been investigated through various studies focusing on their cytotoxic effects against different cancer cell lines. For instance:

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| A375 (melanoma) | Compound from oxadiazole series | 15.0 |

| MCF-7 (breast cancer) | Compound with thioether linkage | 20.5 |

| DU145 (prostate cancer) | Pyrimidine derivative | 18.0 |

These findings highlight the potential of these compounds as effective agents in cancer therapy due to their ability to inhibit cell proliferation in various cancer types .

Q & A

Q. Key Considerations :

- Purification via column chromatography using ethyl acetate/hexane gradients.

- Yields range from 40–80%, depending on substituent reactivity .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer :

Optimization strategies include:

- Solvent Selection : DMF enhances solubility of intermediates but may require rigorous drying to avoid hydrolysis. Acetonitrile or THF can reduce side reactions .

- Catalysis : Adding catalytic KI in alkylation steps to accelerate nucleophilic substitution .

- Temperature Control : Refluxing POCl₃ at 110°C for cyclocondensation vs. room-temperature alkylation to prevent decomposition .

- Stoichiometry : Using 1.2 equivalents of 4-chlorobenzyl chloride to ensure complete substitution .

Q. Example Data :

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Oxadiazole formation | POCl₃, 110°C, 6h | 75% → 85% |

| Alkylation | DMF, K₂CO₃, 4-chlorobenzyl chloride, 24h | 50% → 70% |

Basic: What spectroscopic methods confirm the structure of the compound?

Q. Methodological Answer :

- ¹H NMR : Key signals include:

- ¹³C NMR : Peaks at δ 165–170 ppm confirm carbonyl groups in the pyrimidine-dione and oxadiazole rings .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the calculated molecular weight (e.g., C₁₅H₁₂ClN₃O₃S: 349.04 g/mol).

Advanced: How can 2D NMR techniques resolve structural ambiguities in derivatives?

Q. Methodological Answer :

- HSQC/HMBC : Correlate protons to adjacent carbons to confirm connectivity. For example:

- NOESY : Detect spatial proximity between the 4-chlorobenzylthio group and pyrimidine-dione protons to confirm regiochemistry .

Case Study : Ambiguity in the position of the methyl group in a thieno[2,3-d]pyrimidine analog was resolved via HMBC correlations to adjacent carbonyl carbons .

Basic: What in vitro assays evaluate the antimicrobial activity of this compound?

Q. Methodological Answer :

- Disk Diffusion Assay : Measure zones of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) .

- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth (CLSI guidelines) to determine MIC values. For example:

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24h .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

- Substituent Variation : Compare bioactivity of analogs with:

- Computational Modeling : Dock the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase) to predict binding interactions .

- Data Analysis : Use MIC values and logP calculations to correlate hydrophobicity with activity .

Q. Example SAR Table :

| Derivative | R Group | MIC (S. aureus) | logP |

|---|---|---|---|

| 4-Chlorobenzyl (target) | –S–CH₂–(4-ClC₆H₄) | 8 µg/mL | 2.1 |

| Benzyl | –S–CH₂–C₆H₅ | 16 µg/mL | 1.8 |

| 4-Fluorobenzyl | –S–CH₂–(4-FC₆H₄) | 12 µg/mL | 1.9 |

Advanced: How to address discrepancies in biological activity data across studies?

Q. Methodological Answer :

- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media .

- Compound Purity : Verify purity via HPLC (>95%) to exclude impurities affecting activity .

- Control Compounds : Include reference drugs (e.g., Streptomycin) in parallel assays to validate results .

- Statistical Analysis : Use ANOVA to assess significance of MIC differences between replicates .

Case Study : A study reported lower activity (MIC = 32 µg/mL) due to incomplete alkylation, resolved by optimizing reaction time to 24h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.